molecular formula C10H12F2N2O B7469542 N-(3-aminopropyl)-3,5-difluorobenzamide

N-(3-aminopropyl)-3,5-difluorobenzamide

Cat. No.: B7469542
M. Wt: 214.21 g/mol
InChI Key: VJYXCNRVSNOZFE-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-3,5-difluorobenzamide is a benzamide derivative characterized by a 3-aminopropyl side chain and fluorine atoms at the 3- and 5-positions of the benzamide ring.

Properties

IUPAC Name

N-(3-aminopropyl)-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-8-4-7(5-9(12)6-8)10(15)14-3-1-2-13/h4-6H,1-3,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYXCNRVSNOZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)NCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Agrochemical Derivatives with Difluorobenzamide Moieties

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) and CGA-112913 (N-4-(3-chloro-5-trifluoromethyl-2-pyridinyloxy)-3,5-dichlorophenylaminocarbonyl)-2,6-difluorobenzamide) share the difluorobenzamide core but differ in substituents. Diflubenzuron is an insect growth regulator, while CGA-112913 is a pesticide precursor. The 3,5-difluoro substitution in the target compound may enhance environmental persistence compared to CGA-112913’s trifluoromethyl group, which increases lipophilicity .

Lufenuron (N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl} amino}-2,6-difluorobenzamide}) incorporates a hexafluoropropoxyl group, broadening its insecticidal spectrum. In contrast, the target compound’s simpler fluorination pattern may reduce synthetic complexity while maintaining moderate bioactivity .

Table 1: Agrochemical Difluorobenzamide Derivatives
Compound Name Substituents Application Key Property
Diflubenzuron 4-chlorophenyl, 2,6-difluoro Insect growth inhibitor High environmental persistence
CGA-112913 Pyridinyloxy, trifluoromethyl, dichloro Pesticide precursor Enhanced lipophilicity
Lufenuron Hexafluoropropoxyl, dichloro Broad-spectrum insecticide Resistance to metabolic degradation
Target Compound 3-aminopropyl, 3,5-difluoro (Theoretical) Balanced solubility and stability

Pharmacological Analogs with Aminopropyl Linkages

AMTB (N-(3-aminopropyl)-2-([(3-methylphenyl)methyl]oxy)-N-(2-thienylmethyl)benzamide hydrochloride) shares the 3-aminopropylbenzamide backbone but includes aromatic ether and thienyl groups. AMTB acts as a TRPM8 channel antagonist, indicating that the aminopropyl group facilitates receptor interaction.

N-[3-(Dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride features a benzothiazole ring and methoxy groups. Compared to the target compound’s fluorines, methoxy groups increase electron density, altering pharmacokinetic properties such as metabolic oxidation rates .

Substituent Effects on Functionality

  • Fluorine vs. Trifluoromethyl : Fluorine atoms (as in the target compound) provide moderate electronegativity and steric compactness, whereas trifluoromethyl groups (e.g., in CGA-112913) enhance hydrophobicity and resistance to enzymatic degradation .
  • Aminopropyl vs. Heterocyclic Side Chains: The aminopropyl group in the target compound and AMTB supports hydrogen bonding, critical for biological activity. In contrast, heterocyclic side chains (e.g., pyridinyloxy in CGA-112913) may improve target specificity .

Key Research Findings

  • Fluorinated benzamides are prevalent in agrochemicals due to their stability and bioavailability. The target compound’s 3,5-difluoro substitution offers a balance between synthetic feasibility and bioactivity .
  • Aminopropyl-linked benzamides show versatility across domains, from TRPM8 modulation (AMTB) to metal sorption (pipecoline resins), highlighting the scaffold’s adaptability .
  • Substituent choice (e.g., fluorine, methoxy, trifluoromethyl) critically impacts electronic properties, solubility, and environmental behavior .

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